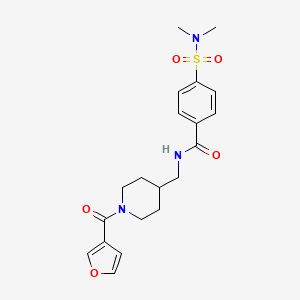![molecular formula C18H17ClN2O2S B2893369 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile CAS No. 1025242-00-5](/img/structure/B2893369.png)
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile” is a synthetic organic compound that features a sulfonyl group, a nitrile group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile” typically involves multi-step organic reactions. One possible route could include:
Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Amination: Introducing the amine group by reacting the sulfonyl chloride intermediate with 4-(propan-2-yl)aniline.
Formation of the enenitrile: Reacting the resulting intermediate with acrylonitrile under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or nitroso compounds.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl group.
Medicine
Drug Development: Possible lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile” would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
- (2Z)-2-(4-fluorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
Uniqueness
The presence of the 4-chlorobenzenesulfonyl group distinguishes this compound from its analogs, potentially leading to different reactivity and biological activity profiles.
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-13(2)14-3-7-16(8-4-14)21-12-18(11-20)24(22,23)17-9-5-15(19)6-10-17/h3-10,12-13,21H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCSPPRNCZANO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)


![3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2893306.png)
![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
